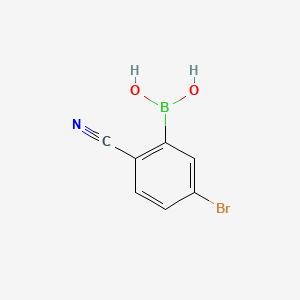

5-Bromo-2-cyanophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCIFFSGTUEHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674605 | |

| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-30-3 | |

| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: A Keystone Building Block in Modern Synthesis

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a chemical building block is measured by its versatility, reliability, and the molecular complexity it can unlock. 5-Bromo-2-cyanophenylboronic acid (CAS No. 1032231-30-3) has emerged as a reagent of significant interest to researchers and process chemists.[1][2][3][4] Its structure is deceptively simple, yet it masterfully combines three distinct and synthetically valuable functional groups on a single phenyl ring: a boronic acid, a nitrile, and a bromine atom.

This unique arrangement makes it a powerful trifunctional intermediate. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[5][6] The nitrile group serves as a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic systems. The bromine atom provides an additional, orthogonal handle for further cross-coupling reactions, allowing for sequential and site-selective elaborations of the molecular scaffold. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, designed for the practicing scientist in drug discovery and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While some experimental data for this compound is not widely published, the following table summarizes its key identifiers and known characteristics. Researchers should always consult the Certificate of Analysis provided by the supplier for lot-specific data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1032231-30-3 | [1][2][4] |

| Molecular Formula | C₇H₅BBrNO₂ | [1] |

| Molecular Weight | 225.84 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not publicly available. Refer to supplier documentation. | |

| Solubility | Data not publicly available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |

| Synonyms | B-(5-Bromo-2-cyanophenyl)boronic acid, 3-Bromo-6-cyanophenylboronic acid | [1][2][4] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the material. While specific spectra should be acquired upon receipt of the material, the expected signals are outlined below based on the compound's structure.

Table 2: Expected NMR Spectral Data

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities | Rationale |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Signals will exhibit doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet for the B(OH)₂ protons. | The three aromatic protons are in unique chemical environments. Coupling between adjacent protons will produce the expected splitting. Boronic acid protons are exchangeable and often appear as a broad signal. |

| ¹³C NMR | Seven distinct signals. A signal for the nitrile carbon (approx. 115-120 ppm). Six signals in the aromatic region, including two quaternary carbons (C-Br, C-CN) and one ipso-carbon attached to boron (often broad or of low intensity). | The molecule has seven unique carbon atoms. The cyano group has a characteristic chemical shift. The carbon atom directly bonded to the boron atom often shows signal broadening due to quadrupolar relaxation of the boron nucleus. |

| ¹¹B NMR | A single, broad signal typically observed between +28 and +33 ppm. | This range is characteristic of tri-coordinate arylboronic acids. |

Note: Vendor and chemical database websites confirm the availability of spectral data (¹H NMR, ¹³C NMR, MS, IR), which should be consulted for experimental values.[3][7][8]

Synthesis of this compound: A Representative Protocol

The synthesis of aryl boronic acids is a well-established field. While a specific published procedure for this exact molecule is elusive, a robust synthesis can be designed based on standard organometallic techniques, starting from a readily available precursor like 2,5-dibromobenzonitrile. The causality behind this method lies in the differential reactivity of aryl bromides towards lithium-halogen exchange, followed by electrophilic trapping of the resulting organolithium species.

Plausible Synthetic Workflow

The logical pathway involves a selective lithium-halogen exchange at the bromine ortho to the directing nitrile group, followed by borylation.

Caption: Plausible synthesis route for this compound.

Step-by-Step Laboratory Protocol

This is a representative protocol and must be performed by trained personnel with appropriate safety precautions, particularly when handling pyrophoric reagents like n-butyllithium.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermic reaction and prevent side reactions, such as the addition of the organolithium to the nitrile.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The bromine at the 2-position is more activated towards exchange due to the ortho-directing and inductively withdrawing nature of the nitrile group.

-

Borylation: To the resulting dark-colored solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining a temperature below -70 °C. The borate ester acts as the boron electrophile.

-

Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.[9] Its utility is foundational in constructing the biaryl and substituted aromatic cores prevalent in many active pharmaceutical ingredients (APIs).[10]

The Catalytic Cycle: A Self-Validating System

The trustworthiness of the Suzuki reaction stems from its well-understood and highly efficient catalytic cycle. Each step regenerates the active catalyst, allowing for high product turnover with minimal catalyst loading.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The causality is clear: a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[9] This "ate" complex is crucial for the transmetalation step, where the organic group (Ar') is transferred from boron to the palladium(II) center. This step is often rate-limiting, and its efficiency is why the choice of base and solvent is critical for reaction success.

Illustrative Protocol: Synthesis of a Biaryl Nitrile

This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).

-

Reagent Preparation: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the aryl bromide partner (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Experimental Insight: Using a slight excess of the boronic acid can sometimes be beneficial if it is prone to homocoupling or degradation, but here the aryl bromide is used in excess to ensure full consumption of the more valuable boronic acid.

-

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is absolutely critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: The compound is sensitive to air and moisture. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2][5]

Conclusion and Future Outlook

This compound is more than just a chemical; it is an enabling tool for innovation. Its trifunctional nature allows for the rapid and efficient construction of complex molecular architectures that are central to the discovery of new medicines and materials. By providing three distinct points for chemical modification, it allows for the exploration of chemical space in a planned, sequential manner. As synthetic methodologies continue to advance, the strategic application of such powerful, multifunctional building blocks will remain a cornerstone of progress in the chemical sciences.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 1, 2026, from [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 1, 2026, from [Link]

-

ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved January 1, 2026, from [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2019). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved January 1, 2026, from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 1, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2014). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. Retrieved January 1, 2026, from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 1, 2026, from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. This compound | 1032231-30-3 [chemicalbook.com]

- 3. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (5-溴-2-氰基苯基)硼酸 | (5-Bromo-2-cyanophenyl)boronic acid | 1032231-30-3 - 乐研试剂 [leyan.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. acgpubs.org [acgpubs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

5-Bromo-2-cyanophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a strategically important bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a bromine atom, and a cyano group, offers multiple reaction sites for sequential, regioselective modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, plausible synthetic routes, critical safety and handling protocols, and its application in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The insights herein are designed to explain the causality behind experimental choices and to ground protocols in established chemical principles.

Core Molecular Profile

This compound is a crystalline solid at room temperature.[1][2] Its molecular structure is key to its utility, providing a stable platform for introducing complex aryl fragments into target molecules.

Chemical Identity and Properties

The fundamental properties of this reagent are summarized below. Consistent identification and understanding of its stability are paramount for its successful use in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (5-Bromo-2-cyanophenyl)boronic acid | [3] |

| Synonyms | B-(5-Bromo-2-cyanophenyl)boronic Acid, 3-Bromo-6-cyanophenylboronic Acid | [4] |

| CAS Number | 1032231-30-3 | [3][4][5][6] |

| Molecular Formula | C₇H₅BBrNO₂ | [3][4][5][7] |

| Molecular Weight | 225.84 g/mol | [4][5][7][8] |

| Appearance | Solid, powder | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Structural Representation

The arrangement of the functional groups on the phenyl ring dictates the compound's reactivity and steric profile. The boronic acid is positioned ortho to the electron-withdrawing cyano group, and meta to the bromine atom.

Caption: 2D structure of this compound.

The Strategic Role in Modern Drug Discovery

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their stability, versatile reactivity, and relatively low toxicity.[9] The parent compound, boric acid, is considered a "green compound" and is readily eliminated by the body.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.[10][11] this compound is an ideal substrate for this transformation, allowing for the direct installation of the bromo- and cyano-substituted phenyl ring onto a diverse range of molecular scaffolds. This modular approach is invaluable for rapidly generating compound libraries for structure-activity relationship (SAR) studies.[10]

A Bifunctional Linchpin for Sequential Synthesis

The true synthetic power of this compound lies in its two distinct reactive handles: the boronic acid and the aryl bromide. This orthogonality allows for a two-stage synthetic strategy:

-

Stage 1 (Suzuki Coupling): The boronic acid group is first utilized in a Suzuki coupling to connect the phenyl ring to a core molecular fragment.

-

Stage 2 (Second Coupling): The remaining bromine atom serves as a handle for a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), enabling the introduction of a second point of diversity.

The cyano group, being relatively inert to these conditions, can be retained in the final product or hydrolyzed to a carboxylic acid or reduced to an amine if further modification is desired.

Synthesis and Mechanistic Considerations

Plausible Synthetic Pathway

Industrially, arylboronic acids are often synthesized by reacting an organometallic compound, such as an aryllithium, with a trialkoxyborane followed by hydrolysis.[12] A significant challenge in synthesizing cyanophenylboronic acids is the reactivity of the nitrile group toward common organometallic reagents.[12] To circumvent this, the reaction must be conducted at very low temperatures to favor halogen-metal exchange over nucleophilic attack on the cyano group.

A plausible laboratory-scale synthesis is outlined below, starting from 2,5-dibromobenzonitrile.

Step-by-Step Synthetic Protocol (Hypothetical)

Reaction: Lithiation and Borylation of 2,5-Dibromobenzonitrile

-

Inert Atmosphere Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with anhydrous tetrahydrofuran (THF).[13]

-

Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath.

-

Substrate Addition: 2,5-Dibromobenzonitrile is dissolved in anhydrous THF and added to the reaction flask.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture, maintaining the temperature at or below -75 °C. The causality here is critical: the extreme cold kinetically disfavors the reaction of the n-BuLi with the nitrile group. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate is added dropwise, again ensuring the temperature remains at -78 °C.[13] This electrophilic boron source is quenched by the newly formed aryllithium species. The mixture is stirred for an additional 2-3 hours at this temperature.

-

Quench and Workup: The reaction is slowly warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid (HCl).

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization, to yield this compound.[13]

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the reagent.

Hazard Identification

The compound presents several hazards that necessitate careful handling.

| Hazard Class | GHS Statement | Precautionary Code(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][14] | P261, P264, P280[14][15] |

| Skin Irritation | Causes skin irritation.[14] | P302 + P352[15] |

| Eye Irritation | Causes serious eye irritation.[14] | P305 + P351 + P338[15] |

| Respiratory Irritation | May cause respiratory irritation.[15] | P304 + P340 + P312[15] |

Recommended Protocols

-

Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5][7]

-

First Aid: In case of contact, follow standard first aid procedures. For skin contact, wash off with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[1][2] Seek medical attention if symptoms persist.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Application in a Drug Discovery Workflow: Suzuki Coupling

The following protocol details a representative use of this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl iodide (Ar-I).

Detailed Experimental Protocol

Reaction: Palladium-Catalyzed Suzuki Coupling

-

Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.1 equivalents), the aryl iodide (Ar-I, 1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents). The choice of catalyst and ligand is critical and may require screening for optimization.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reaction Execution: Heat the mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity, coupled with its bifunctional nature, allows for the efficient and strategic construction of complex molecular entities. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the discovery and development of novel therapeutics.

References

-

P&S Chemicals. Product information, this compound. Available at: [Link]

-

CRO SPLENDID LAB. This compound. Available at: [Link]

-

PubChem. 3-Bromo-2-cyanophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5243. Available at: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 704. Available at: [Link]

- Google Patents. Method for producing 2-cyanophenylboronic acid derivative.

-

Autechem. 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Available at: [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available at: [Link]

-

ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. achmem.com [achmem.com]

- 6. This compound | 1032231-30-3 [chemicalbook.com]

- 7. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 3-Bromo-2-cyanophenylboronic acid | C7H5BBrNO2 | CID 46739320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyanophenylboronic acid

In the landscape of modern drug discovery and materials science, the rational design of complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents, primarily celebrated for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2] Within this class of reagents, this compound (CAS No. 1032231-30-3) emerges as a particularly valuable and versatile building block.[3][4]

Its strategic importance lies in its trifunctional nature: a boronic acid for a primary cross-coupling, a bromine atom for a secondary, sequential coupling, and a cyano group that can serve as a synthetic handle or a key pharmacophoric element. This unique arrangement allows for the controlled, stepwise construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the principal synthesis pathway, including the underlying chemical logic, detailed experimental protocols, and purification strategies for this critical intermediate.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound necessitates the formation of a carbon-boron bond on a brominated benzonitrile scaffold. A logical retrosynthetic disconnection points to two primary forward-synthesis strategies, each hinging on the timing and method of the borylation step.

Caption: High-level retrosynthetic strategies for this compound.

The most established and reliable method proceeds via an organometallic intermediate, specifically through a regioselective halogen-metal exchange followed by electrophilic trapping with a borate ester. This approach offers excellent control and is amenable to scale-up.

Primary Synthesis Pathway: Directed Lithiation-Borylation

This pathway leverages the principles of directed ortho metalation (DoM), where a functional group on an aromatic ring directs deprotonation or metalation to its adjacent position.[7][8] In this case, the electron-withdrawing and Lewis basic character of the cyano group directs the selective metal-halogen exchange at the C2 position.

Mechanism and Rationale

The synthesis unfolds in three distinct, mechanistically critical steps:

-

Regioselective Halogen-Metal Exchange: The starting material, 2,5-dibromobenzonitrile, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The cyano group (-CN) is a powerful directing group. It enhances the acidity of the ortho-protons (or in this case, facilitates exchange of the ortho-halogen) by inductive electron withdrawal and coordination with the lithium cation.[7] This results in the preferential exchange of the bromine atom at the C2 position over the one at C5, forming the key 5-bromo-2-lithiobenzonitrile intermediate. This reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent unwanted side reactions, such as attack of the organolithium on the electrophilic cyano group.

-

Electrophilic Trapping (Borylation): The highly nucleophilic aryllithium intermediate is then reacted in situ with a mild boron electrophile, most commonly a trialkyl borate like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[9][10] The aryllithium attacks the electron-deficient boron atom, displacing one of the alkoxide groups to form a lithium boronate complex.

-

Acidic Hydrolysis: The final step is the hydrolysis of the boronate ester intermediate. Quenching the reaction mixture with an aqueous acid (e.g., HCl) protonates the remaining alkoxide groups, which are subsequently hydrolyzed to hydroxyl groups, yielding the desired this compound.[10][11]

Caption: Workflow for the Lithiation-Borylation synthesis pathway.

Experimental Protocol

The following table outlines a representative, step-by-step laboratory procedure for this synthesis.

| Step | Procedure | Reagents & Conditions | Causality & Expert Notes |

| 1 | Reactor Setup | 3-neck round-bottom flask, magnetic stirrer, thermometer, argon inlet, dropping funnel. | All glassware must be rigorously flame-dried under vacuum and maintained under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture. |

| 2 | Halogen-Metal Exchange | 2,5-Dibromobenzonitrile (1.0 eq), Anhydrous THF, Cool to -78 °C (acetone/dry ice bath). | The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. |

| 3 | Addition of Organolithium | Add n-Butyllithium (1.05 eq, solution in hexanes) dropwise via syringe or dropping funnel, maintaining T < -70 °C. Stir for 1 hour. | Slow addition is crucial to manage the exotherm and maintain regioselectivity. The slight excess of n-BuLi ensures complete conversion. The solution typically turns a deep color, indicating formation of the aryllithium species. |

| 4 | Borylation | Add Triisopropyl borate (1.2 eq) dropwise, maintaining T < -70 °C. Stir for 2 hours at -78 °C, then allow to warm slowly to room temperature overnight. | The borate is added after the aryllithium has fully formed. A slight excess ensures complete trapping. Allowing the reaction to warm slowly ensures the reaction goes to completion. |

| 5 | Hydrolysis | Cool the mixture to 0 °C (ice bath) and slowly quench by adding aqueous HCl (e.g., 2 M) until the pH is ~1-2. Stir vigorously for 1 hour. | The quench is highly exothermic and must be done cautiously. Vigorous stirring is necessary to ensure complete hydrolysis of the boronate ester to the boronic acid. |

| 6 | Workup & Isolation | Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. | The product is partitioned into the organic phase. The brine wash removes residual water, and drying with sodium sulfate removes trace moisture before solvent evaporation. The result is the crude solid product. |

Purification and Quality Control

Arylboronic acids present unique purification challenges. They are prone to dehydration to form cyclic, trimeric anhydrides known as boroxines, and their polarity can make standard silica gel chromatography difficult, often resulting in streaking and poor recovery.[12][13]

Recommended Purification Strategies

-

Recrystallization: This is often the most effective method for obtaining high-purity material. The crude solid can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexanes or ethanol/water mixture.[14]

-

Acid-Base Extraction: This technique leverages the acidic nature of the B(OH)₂ group (pKa ~9).[15] The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with a cold, dilute aqueous base (e.g., NaOH). The boronic acid is deprotonated to its water-soluble boronate salt and moves to the aqueous phase, leaving many non-acidic organic impurities behind. The aqueous layer is then carefully re-acidified, causing the pure boronic acid to precipitate, where it can be filtered or extracted back into an organic solvent.[16]

Analytical Characterization

The identity, purity, and integrity of the final product should be confirmed using a suite of standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the expected regions with appropriate splitting patterns. Absence of signals from starting materials or major impurities. |

| ¹³C NMR | Confirms the carbon skeleton. | Signals corresponding to all 7 unique carbon atoms, including the C-B ipso-carbon (typically broad and downfield). |

| LC-MS | Confirms molecular weight and assesses purity. | A peak corresponding to the mass of the target molecule [M+H]⁺ or [M-H]⁻. |

| HPLC | Quantitative purity analysis. | A single major peak, with purity typically >98% for use in further synthetic applications.[17] |

Application in Sequential Cross-Coupling

The primary utility of this compound in drug development is its role as a "linchpin" fragment for building molecular complexity. The differential reactivity of the boronic acid and the aryl bromide allows for two distinct, sequential Suzuki-Miyaura coupling reactions.[18][19]

-

First Coupling (at the Boronic Acid): The boronic acid moiety is typically more reactive in Suzuki couplings than the aryl bromide. It can be selectively coupled with an aryl or heteroaryl halide (Ar¹-X) under standard Pd-catalyzed conditions.

-

Second Coupling (at the Bromine): The resulting biaryl product, which still contains the bromine atom, can then undergo a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂) to construct a complex terphenyl or related structure.

Caption: Sequential Suzuki-Miyaura coupling strategy.

This orthogonal reactivity provides medicinal chemists with a powerful tool to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[5]

Conclusion

The synthesis of this compound via directed lithiation-borylation is a robust and well-established method that provides reliable access to this invaluable chemical intermediate. A thorough understanding of the reaction mechanism, strict adherence to anhydrous and cryogenic conditions, and the application of appropriate purification techniques are essential for obtaining material of high purity. The unique trifunctional nature of this molecule secures its role as a high-value building block for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation therapeutics and advanced materials.

References

-

Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed Ortho-Borylation of Aniline and Phenol Derivatives. Journal of the American Chemical Society, 130(24), 7534–7535. Available at: [Link]

-

Kim, J., & Lee, S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10666–10673. Available at: [Link]

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. Available at: [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available at: [Link]

-

Deng, R., et al. (2014). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Advanced Materials Research, 936, 333-336. Available at: [Link]

-

Winkle, M. R., & Ronald, R. C. (1981). A new and convenient method for the preparation of aromatic boronic acids. The Journal of Organic Chemistry, 46(12), 2547–2549. Available at: [Link]

-

Kaupp, M., et al. (2022). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]

- Pesti, J. A., & Belyk, K. M. (2005). Process for purification of boronic acid and its derivatives. Google Patents, WO2005019229A1.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

-

Wikipedia contributors. (2024). Cyanation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

-

Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated aromatic substrates. Chemical Reviews, 90(6), 879–933. Available at: [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]

-

ResearchGate. (2018). Strategies for directed C–H bond borylation. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Available at: [Link]

-

Boron Molecular. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Available at: [Link]

- Fabbrica Italiana Sintetici S.p.A. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents, WO2014023576A1.

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2969. Available at: [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid. Organic Syntheses, 79, 176. Available at: [Link]

-

Sharma, S., et al. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 15(7), 865. Available at: [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. This compound | 1032231-30-3 [chemicalbook.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Boronic acid - Wikipedia [en.wikipedia.org]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Confirmation of 5-Bromo-2-cyanophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyanophenylboronic acid is a key building block in modern synthetic chemistry, valued for its utility in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a bromine atom and a cyano group on a phenylboronic acid scaffold, allows for versatile reactivity in cross-coupling reactions and further derivatization. Accurate structural confirmation of this reagent is paramount to ensure reaction success, product purity, and ultimately, the integrity of downstream applications. This technical guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, detailing the underlying principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to not only present the expected analytical data but also to explain the causal relationships between the molecular structure and the spectral output, thereby offering a self-validating framework for its characterization.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and development, the adage "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its reactivity, selectivity, and biological activity. For a synthetic building block like this compound, any ambiguity in its structure can lead to failed reactions, the generation of impurities, and significant delays in research timelines. Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a critical component of the scientific process.

This guide eschews a one-size-fits-all template, instead adopting a logical workflow that mirrors the process of a seasoned analytical chemist. We will begin with an overview of the expected molecular structure and then delve into the specific spectroscopic techniques used for its confirmation, elucidating the "why" behind each experimental choice and data interpretation.

Molecular Structure and Key Features

The structural integrity of this compound hinges on the correct placement and connectivity of its constituent functional groups. A thorough analysis must confirm the presence and relative positions of the boronic acid, bromo, and cyano moieties on the phenyl ring.

Caption: Molecular Structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

A single analytical technique rarely provides a complete structural picture. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. Our workflow is designed to systematically probe different aspects of the molecule's structure.

Caption: A multi-technique workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the immediate chemical environment of the boron atom.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| B(OH)₂ | ~8.5 - 9.0 | Broad Singlet | - | 2H |

| H-3 | ~7.8 - 8.0 | Doublet | ~2.0 | 1H |

| H-4 | ~7.6 - 7.8 | Doublet of Doublets | ~8.0, ~2.0 | 1H |

| H-6 | ~7.5 - 7.7 | Doublet | ~8.0 | 1H |

Causality and Interpretation:

-

The broad singlet for the B(OH)₂ protons is characteristic of exchangeable acidic protons. Its chemical shift can be concentration and temperature-dependent.

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current.

-

The electron-withdrawing nature of the cyano and bromo groups further deshields the adjacent protons.

-

The splitting patterns (multiplicity) are a direct consequence of spin-spin coupling with neighboring protons. For instance, H-4 is split by both H-3 and H-6, resulting in a doublet of doublets.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-CN | ~115 - 120 |

| C-Br | ~120 - 125 |

| C-B | ~130 - 135 (often broad) |

| Aromatic C-H | ~130 - 140 |

| Aromatic C-CN | ~110 - 115 |

| Aromatic C-H | ~135 - 140 |

Causality and Interpretation:

-

The quaternary carbon attached to the boron (C-B) often exhibits a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. Its chemical shift is influenced by the B(OH)₂ group.

-

The carbon of the cyano group (C-CN) appears in a characteristic region for sp-hybridized carbons.[1]

-

The carbon attached to the bromine atom (C-Br) is shielded relative to an unsubstituted carbon due to the "heavy atom effect".

-

The remaining aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.[2]

¹¹B NMR Spectroscopy: The Boron-Specific Probe

¹¹B NMR is a highly specific technique for confirming the presence and chemical state of the boron atom. The chemical shift of the boron nucleus is sensitive to its hybridization state.[3][4]

Expected ¹¹B NMR Data (in DMSO-d₆):

| Boron Species | Hybridization | Expected Chemical Shift (δ, ppm) |

| Ar-B(OH)₂ | sp² | ~28 - 33 |

| Boronate ester/anion | sp³ | ~5 - 15 |

Causality and Interpretation:

-

A signal in the range of 28-33 ppm is indicative of a trigonal planar, sp²-hybridized boron, which is characteristic of a boronic acid.[5] This provides direct evidence for the B(OH)₂ group.

-

The presence of a significant peak in the upfield region (5-15 ppm) could suggest the formation of a boronate anion or a cyclic boroxine trimer, which involves sp³-hybridized boron. The position of this equilibrium is solvent and concentration-dependent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A reference standard, such as BF₃·OEt₂, is typically used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing its elemental formula through high-resolution measurements.

Expected Mass Spectrometry Data:

The molecular weight of this compound (C₇H₅BBrNO₂) is 225.84 g/mol .[6]

| Ion | Expected m/z (Monoisotopic) |

| [M+H]⁺ | 226.9673 |

| [M-H]⁻ | 224.9517 |

Causality and Interpretation:

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units. This is a definitive signature for a monobrominated compound.

-

High-Resolution MS (HRMS): HRMS can provide the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the elemental formula (C₇H₅BBrNO₂), as very few combinations of atoms will have this exact mass.

-

Fragmentation: In tandem MS (MS/MS), fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid moiety and cleavage of the carbon-boron bond.[7]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is typically used.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. For structural confirmation, perform MS/MS analysis on the molecular ion peak.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, the characteristic bromine isotopic pattern, and any significant fragment ions. Compare the exact mass from HRMS with the theoretical mass for the expected formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational modes of chemical bonds. Each functional group has a characteristic set of absorption frequencies, making FTIR an excellent tool for confirming their presence in the molecule.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3600-3200 (broad) | O-H stretch (boronic acid) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2230-2210 | C≡N stretch (nitrile) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1400-1300 | B-O stretch |

| ~1200-1000 | In-plane C-H bend |

| ~700-550 | C-Br stretch |

Causality and Interpretation:

-

O-H Stretch: The broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid.

-

C≡N Stretch: The sharp, strong peak around 2220 cm⁻¹ is highly characteristic of a nitrile functional group.[8] Its position can be slightly influenced by conjugation with the aromatic ring.

-

B-O Stretch: The strong absorption in the 1400-1300 cm⁻¹ region is indicative of the B-O single bond.

-

C-Br Stretch: The presence of a band in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br stretch further confirms the presence of the bromine substituent.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is not achieved by a single measurement but by the synergistic interpretation of data from NMR, MS, and FTIR spectroscopy. NMR spectroscopy provides the detailed atomic connectivity, MS confirms the molecular weight and elemental composition, and FTIR verifies the presence of the key functional groups. When the data from these three techniques are in complete agreement with the proposed structure, a high degree of confidence in the identity and purity of the compound is established. This rigorous analytical validation is the bedrock upon which reliable and reproducible synthetic chemistry is built, ensuring the successful application of this versatile building block in the advancement of chemical and pharmaceutical research.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. raineslab.com [raineslab.com]

- 4. rsc.org [rsc.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Solubility of 5-Bromo-2-cyanophenylboronic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-cyanophenylboronic acid. Directed at researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information on analogous boronic acids to establish predictive solubility trends. Furthermore, it furnishes detailed, step-by-step experimental protocols to empower researchers to ascertain precise solubility parameters, ensuring the reliable application of this compound in synthetic, medicinal, and materials science contexts.

Introduction: The Pivotal Role of Solubility in the Application of Boronic Acids

This compound is a highly functionalized organoboron compound, featuring a strategic combination of a boronic acid moiety, a bromine atom, and a cyano group on a phenyl ring.[1][2] This structural arrangement makes it a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of pharmaceutical and materials chemistry for the formation of carbon-carbon bonds.[3][4]

The success of any chemical transformation hinges on the intimate mixing of reactants at a molecular level, a state achieved by dissolving them in a suitable solvent.[5] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the solution phase for efficient and complete conversion.

-

Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

-

Formulation Development: Creating stable and deliverable formulations in drug discovery and materials science.

-

Analytical Method Development: Preparing standardized solutions for quantification and quality control.[6]

This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a robust framework for its experimental determination.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the electron-deficient boron atom).[3][4] This duality allows for strong interactions with polar protic and aprotic solvents.

-

The Cyano Group (-C≡N): The nitrile functionality is strongly polar and can act as a hydrogen bond acceptor.

-

The Bromo-substituted Phenyl Ring: The aromatic ring itself is largely nonpolar, contributing to solubility in solvents with lower polarity. The bromine atom adds to the molecular weight and introduces a degree of polarizability.

Consequently, this compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility will be highest in solvents that can effectively solvate all of its functional groups.

Solvent Classification and Predicted Solubility Trends

Organic solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate protons (protic vs. aprotic).[7][8]

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups and the cyano group, facilitating dissolution. However, the nonpolar phenyl ring may limit very high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess high dielectric constants and can solvate the polar functional groups through dipole-dipole interactions. Their inability to donate hydrogen bonds can sometimes be advantageous, as it prevents the formation of less soluble solvent-solute complexes. Phenylboronic acid, a related compound, shows high solubility in acetone.[9][10] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | These solvents lack the ability to form strong interactions with the polar boronic acid and cyano moieties. While the phenyl ring has some affinity for these solvents, it is insufficient to overcome the strong intermolecular forces between the polar groups of the solute molecules. Phenylboronic acid exhibits very low solubility in hydrocarbons like methylcyclohexane.[9][10] |

It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[11] This transformation can complicate solubility studies, as the solubility of the boroxine will differ from that of the parent boronic acid.

Experimental Determination of Solubility: A Practical Workflow

Given the lack of specific solubility data for this compound, empirical determination is essential.[12] A reliable and widely used technique is the dynamic method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.[9][11][13]

Workflow for Solubility Determination

Caption: Workflow for Dynamic Solubility Determination.

Detailed Step-by-Step Protocol

I. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Calibrated pipettes or syringes

-

Small, sealable glass vials (e.g., 4 mL)

-

Magnetic stir bars

-

Controllable heating block with a magnetic stirrer

-

Digital thermometer

-

Optional: Turbidity meter or laser scattering probe for automated detection

II. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and transfer it to a vial.

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Add a small magnetic stir bar and securely seal the vial.

-

-

Equilibration and Dissolution:

-

Place the vial in the heating block and begin stirring at a constant, vigorous rate to ensure good mixing.

-

Start heating the sample at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to allow for thermal equilibrium.[13]

-

-

Determination of Dissolution Temperature:

-

Carefully observe the solution as the temperature increases.

-

The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[13] Record this temperature.

-

For higher accuracy, the process can be reversed by slowly cooling the solution and noting the temperature at which turbidity first reappears (the saturation temperature).

-

-

Data Collection and Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the concentration (e.g., in mg/mL or mol/L) against the dissolution temperature to construct a solubility curve. This curve provides a detailed profile of the compound's solubility at different temperatures.

-

III. Safety Precautions

-

Always handle this compound in a well-ventilated area, such as a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[12][14][15]

Quantifying Solubility: Analytical Techniques

For a more quantitative assessment, especially at a fixed temperature, the equilibrium solubility can be determined by preparing a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Measurement

Caption: Workflow for Equilibrium Solubility Determination.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method for its high selectivity and sensitivity. A C18 reverse-phase column is typically suitable, and the detection wavelength can be determined by acquiring a UV spectrum of the compound.[6] A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if this compound is the only absorbing species in the solution. The wavelength of maximum absorbance (λmax) is first identified, and a calibration curve is generated to relate absorbance to concentration (Beer-Lambert Law).[6]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. The amphiphilic nature of the molecule, with its polar boronic acid and cyano groups and its nonpolar aromatic core, suggests a preference for polar aprotic solvents like THF, acetone, and DMF. This guide provides the theoretical foundation and, more importantly, the practical, detailed experimental protocols necessary for researchers to determine the precise solubility of this valuable synthetic building block in any solvent of interest. By employing the described dynamic and equilibrium methods, scientists can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate research and development objectives.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022). Comparison of the polarity of organic solvents.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- ChemicalBook. (2025). This compound.

- Ph-inter.com. (n.d.). The Chemistry of Building Blocks: Understanding Boronic Acid Functionality.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Thermo Fisher Scientific. (2024). 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet.

- Ph-inter.com. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.

- Stephenson-Brown, A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- CRO SPLENDID LAB. (n.d.). This compound.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- TCI Chemicals. (2025). 3-Chloro-5-cyanophenylboronic Acid - Safety Data Sheet.

- Sigma-Aldrich. (2024). 2-Formylphenylboronic acid - Safety Data Sheet.

- BLD Pharm. (n.d.). (5-Bromo-2-cyanophenyl)boronic acid.

- PubChem. (n.d.). 3-Bromo-2-cyanophenylboronic acid.

- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromonicotinaldehyde.

- P&S Chemicals. (n.d.). Product information, this compound.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemicool.com [chemicool.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: Navigating the Chemistry and Challenges of a Key Building Block

An In-depth Technical Guide to the Safe Handling, and Storage of 5-Bromo-2-cyanophenylboronic Acid

This compound is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid, a nitrile, and a bromine atom, makes it a valuable building block for complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility is matched by a need for meticulous handling and storage protocols to ensure not only the safety of laboratory personnel but also the integrity and reactivity of the compound.

This guide moves beyond generic safety data to provide a comprehensive framework grounded in chemical principles. We will explore the "why" behind each recommendation, empowering researchers, scientists, and drug development professionals to build a culture of safety and experimental reproducibility. We will address the inherent hazards of the compound class, including potential genotoxicity and irritant properties, and detail the chemical instabilities that can compromise experimental outcomes if not properly controlled.

Section 1: Hazard Analysis and Risk Mitigation

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, the risks are multifaceted, stemming from its physical form as a powder and the inherent reactivity of the arylboronic acid functional group.

Toxicological Profile

While specific toxicological data for this compound is limited, data from analogous compounds and the broader class of arylboronic acids indicate a clear hazard profile. The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact.

-

Irritant Properties : Like many substituted phenylboronic acids, this compound is classified as an irritant.[1][2][3] Contact can cause irritation to the skin, serious irritation to the eyes, and respiratory tract irritation if inhaled.[1][3][4]

-

Potential for Genotoxicity : A critical consideration for this class of compounds is the finding that some arylboronic acids are weakly mutagenic in microbial assays.[5] This potential genotoxicity elevates the compound from a simple irritant to a substance requiring stringent containment to prevent exposure.

-

Acute Toxicity : Safety data for similar compounds suggest that it may be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]

Physicochemical Hazards

As a fine solid powder, the primary physical hazard is the potential for dust generation.[1][9] Inhaling fine particulates can lead to respiratory irritation, and airborne dust increases the risk of widespread contamination of surfaces, equipment, and personnel.

Chemical Stability and Decomposition Pathways

The boronic acid functional group is susceptible to several decomposition pathways that can impact its purity and performance in reactions.[10]

-

Dehydration : Boronic acids can readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[11] This process is often reversible upon exposure to water but means that a commercial bottle of the acid may contain varying amounts of the anhydride, affecting its molecular weight and stoichiometry in reactions.

-

Protodeboronation : This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions.[5]

-

Hygroscopicity : Boronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[11][12] This can accelerate decomposition and lead to clumping, making the material difficult to handle.[13]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls

All work involving the handling of solid this compound must be performed in a certified chemical fume hood.[14] This is the most critical engineering control as it contains dust at the source, preventing inhalation and contamination of the general laboratory space. Ensure the fume hood has a verified face velocity and is free of clutter to maintain proper airflow.[14][15]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][16] | Protects eyes from airborne dust particles and accidental splashes.[15][16] A face shield may be warranted for larger quantities or when a splash hazard exists.[14] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[14][15] | Prevents skin contact.[15] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[15][16] Use proper removal technique to avoid self-contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[15][16] | Protects skin on the arms and body from accidental spills and dust.[15] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust cannot be fully contained within a fume hood.[1][15] | Prevents the inhalation of dust particles, which can cause respiratory tract irritation.[1][16] Engineering controls should be the primary means of exposure reduction.[16] |

Section 3: Handling and Storage Protocols

Adherence to strict, well-defined protocols for handling and storage is paramount for ensuring safety and preserving the chemical's integrity.

Chemical Properties & Identification

| Property | Value |

| CAS Number | 1032231-30-3[9][17][18][19][20] |

| Molecular Formula | C7H5BBrNO2[8][18][19] |

| Molecular Weight | 225.84 g/mol [8][18] |

| Appearance | Solid powder[9] |

| Synonyms | (5-Bromo-2-cyanophenyl)boronic acid, B-(5-Bromo-2-cyanophenyl)boronic Acid[18] |

Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling the solid compound, from initial receipt to use in a reaction.

-

Preparation :

-

Before starting, confirm that a safety shower and eyewash station are readily accessible and unobstructed.[14]

-

Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

-

Assemble all necessary glassware, spatulas, and weighing containers within the hood to minimize movement in and out of the controlled space.

-

-

Donning PPE :

-